3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride
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Overview
Description
3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride: is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Nitration: The 2-methylbenzoic acid undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Amino-5-methoxybenzoic acid: This compound has a methoxy group instead of a hydroxyl group at the 5-position.
2-Amino-5-methylbenzoic acid: This compound lacks the hydroxyl group at the 5-position.
3-Amino-5-hydroxybenzoic acid: This compound lacks the methyl group at the 2-position.
Uniqueness: 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride is unique due to the presence of both the amino and hydroxyl groups, as well as the methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-amino-5-hydroxy-2-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-4-6(8(11)12)2-5(10)3-7(4)9;/h2-3,10H,9H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVYHQBACWXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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